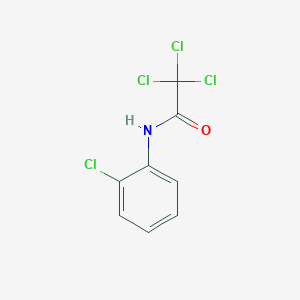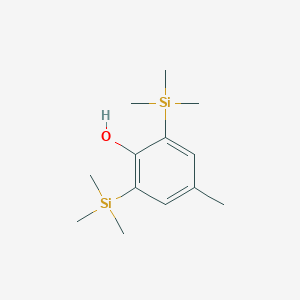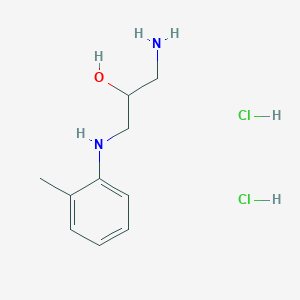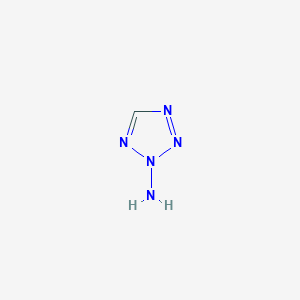![molecular formula C9H12N2O3 B14705137 Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester CAS No. 22589-74-8](/img/structure/B14705137.png)
Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester is a chemical compound with a complex structure that includes a furan ring, a hydrazone group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester typically involves the reaction of hydrazinecarboxylic acid with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then esterified using ethanol under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in various ester or amide derivatives.
Scientific Research Applications
Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the furan ring may participate in π-π interactions with aromatic residues, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Hydrazinecarboxylic acid, ethyl ester: Lacks the furan ring and has different chemical properties.
Hydrazinecarboxylic acid, [1-(2-thienyl)ethylidene]-, ethyl ester: Contains a thiophene ring instead of a furan ring, leading to different reactivity and applications.
Hydrazinecarboxylic acid, [1-(2-pyridyl)ethylidene]-, ethyl ester:
Uniqueness
Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness makes it valuable in certain chemical reactions and applications where other similar compounds may not be as effective.
Properties
CAS No. |
22589-74-8 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl N-[1-(furan-2-yl)ethylideneamino]carbamate |
InChI |
InChI=1S/C9H12N2O3/c1-3-13-9(12)11-10-7(2)8-5-4-6-14-8/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
PSQVEVMYYAVIDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NN=C(C)C1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



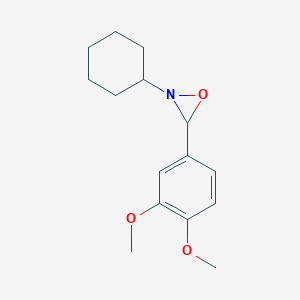
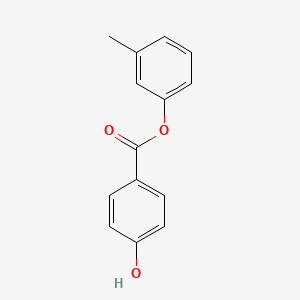
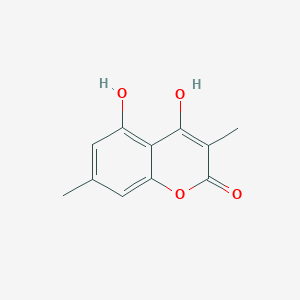
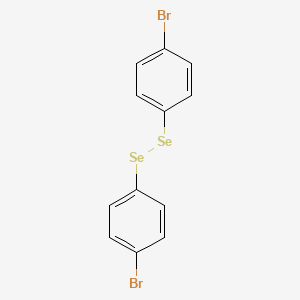
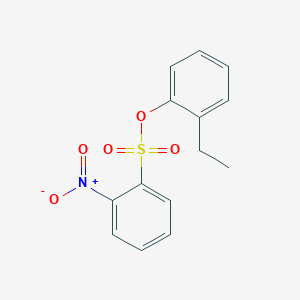
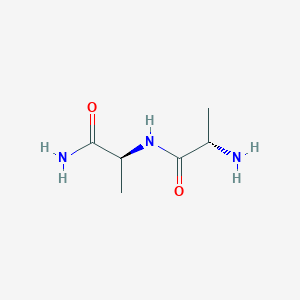
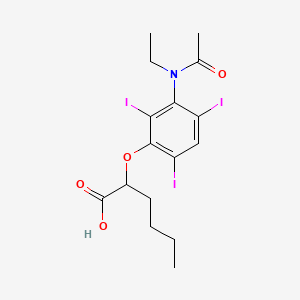
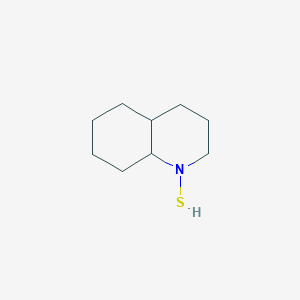
![3'H,8'H-Spiro[1,3-dioxolane-2,7'-naphtho[1,8a-b]oxirene]](/img/structure/B14705120.png)
